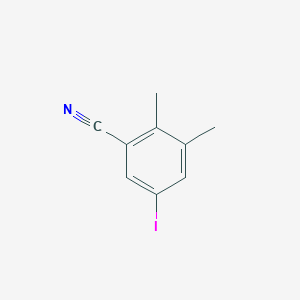

5-Iodo-2,3-dimethylbenzonitrile

Description

5-Iodo-2,3-dimethylbenzonitrile is an aromatic compound featuring a benzonitrile core substituted with iodine at the 5-position and methyl groups at the 2- and 3-positions. This structure combines electron-withdrawing (iodine, nitrile) and electron-donating (methyl) substituents, influencing its reactivity and physical properties. Similarly, the attempted synthesis of 5-iodo-2,3-dimethylindole via multiple routes (Methods a–d) highlights challenges in achieving regioselective iodination in the presence of alkyl substituents .

Properties

Molecular Formula |

C9H8IN |

|---|---|

Molecular Weight |

257.07 g/mol |

IUPAC Name |

5-iodo-2,3-dimethylbenzonitrile |

InChI |

InChI=1S/C9H8IN/c1-6-3-9(10)4-8(5-11)7(6)2/h3-4H,1-2H3 |

InChI Key |

QPORTOLFKHOAGQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1C)C#N)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-2,3-dimethylbenzonitrile typically involves the iodination of 2,3-dimethylbenzonitrile. One common method is the Sandmeyer reaction, where 2,3-dimethylbenzonitrile is first diazotized using sodium nitrite and hydrochloric acid, followed by treatment with potassium iodide to introduce the iodine atom at the desired position .

Industrial Production Methods

Industrial production of 5-Iodo-2,3-dimethylbenzonitrile may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-2,3-dimethylbenzonitrile can undergo various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products Formed

Substitution: Products depend on the nucleophile used, such as 5-amino-2,3-dimethylbenzonitrile when using ammonia.

Oxidation: Products include carboxylic acids or ketones.

Reduction: Products include the corresponding amines or alkanes.

Coupling: Biaryl compounds are the major products.

Scientific Research Applications

5-Iodo-2,3-dimethylbenzonitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-Iodo-2,3-dimethylbenzonitrile depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, leading to a biological response. The exact pathways and targets would vary based on the context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-Bromo-2,3-dimethylindole vs. 5-Iodo-2,3-dimethylindole

Both compounds share a methyl-substituted indole backbone but differ in halogen substituents (Br vs. I). Key distinctions include:

- Reactivity : Bromine’s smaller atomic radius and lower polarizability result in faster substitution reactions compared to iodine. For instance, 5-bromo-2,3-dimethylindole was successfully synthesized via direct bromination, while iodination required multiple optimization attempts (Methods a–d), likely due to steric hindrance from methyl groups and iodine’s bulk .

- Stability : Iodo compounds are generally more light-sensitive and prone to dehalogenation than bromo analogs, necessitating stringent storage conditions.

5-Iodo-2,3-dimethoxybenzoic Acid vs. 5-Iodo-2,3-dimethylbenzonitrile

These compounds differ in substituent electronic effects:

- Methoxy vs. Methyl Groups: Methoxy groups are stronger electron donors, activating the aromatic ring toward electrophilic substitution. In contrast, methyl groups provide steric bulk with minimal electronic activation, as seen in the synthesis of 5-iodo-2,3-dimethoxybenzoic acid under mild iodination conditions compared to the more challenging alkyl-substituted analogs .

- Nitrile vs. Carboxylic Acid : The nitrile group’s strong electron-withdrawing nature deactivates the ring, reducing reactivity toward further substitution. This contrasts with carboxylic acid derivatives, which may participate in hydrogen bonding or decarboxylation under certain conditions.

5-Iodo-2'-Deoxyuridine

This nucleoside derivative, synthesized via copper-free Sonogashira coupling with 4-ethynyl-N-ethyl-1,8-naphthalimide, demonstrates iodine’s utility in bioorthogonal labeling. Unlike 5-iodo-2,3-dimethylbenzonitrile, its reactivity is tailored for biocompatibility, enabling applications in imaging and targeted drug delivery .

Data Tables

Table 1: Comparison of Key Halogenated Aromatic Compounds

Table 2: Spectral Characterization Data

Research Findings and Challenges

- Iodination Efficiency : Methyl groups at the 2- and 3-positions hinder electrophilic iodination due to steric effects, as observed in the failed synthesis of 5-iodo-2,3-dimethylindole via direct methods .

- Electronic Effects : Nitrile groups in 5-iodo-2,3-dimethylbenzonitrile likely reduce ring activation, necessitating harsher iodination conditions compared to methoxy-substituted analogs .

- Applications: Iodo derivatives are pivotal in cross-coupling reactions (e.g., Sonogashira), with 5-iodo-2'-deoxyuridine serving as a model for bioimaging probes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.